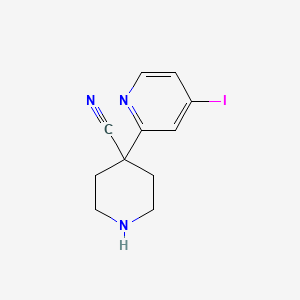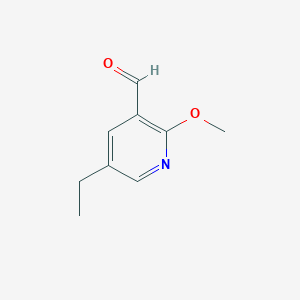
5-Ethyl-2-methoxypyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-methoxypyridine-3-carbaldehyde is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethyl group at the 5-position, a methoxy group at the 2-position, and an aldehyde group at the 3-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methoxypyridine-3-carbaldehyde can be achieved through several methods. One common method involves the reaction of 5-ethyl-2-methoxypyridine with a suitable oxidizing agent to introduce the aldehyde group at the 3-position. For example, the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), can be employed to achieve this transformation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions would be optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-methoxypyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 5-Ethyl-2-methoxypyridine-3-carboxylic acid.
Reduction: 5-Ethyl-2-methoxypyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Ethyl-2-methoxypyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-methoxypyridine-3-carbaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons and is converted to a primary alcohol. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylpyridine-2-carboxaldehyde: Similar structure but with a methyl group instead of an ethyl group.
5-Methoxypyridine-2-carbaldehyde: Similar structure but without the ethyl group.
Uniqueness
5-Ethyl-2-methoxypyridine-3-carbaldehyde is unique due to the combination of its ethyl, methoxy, and aldehyde functional groups, which confer specific reactivity and properties that can be exploited in various chemical and biological applications.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
5-ethyl-2-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-8(6-11)9(12-2)10-5-7/h4-6H,3H2,1-2H3 |
Clave InChI |
YKCQMEWNJNIHEB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(N=C1)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


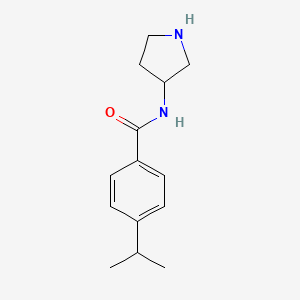
![5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13881431.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one](/img/structure/B13881434.png)
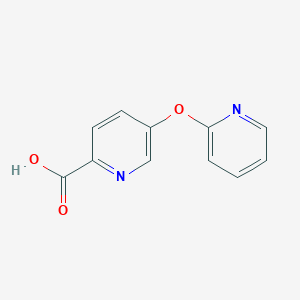
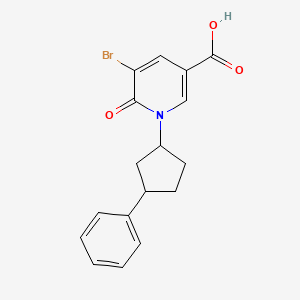
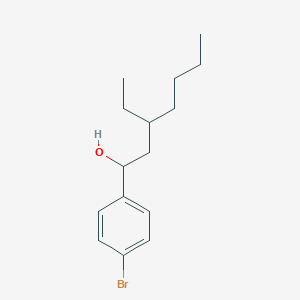
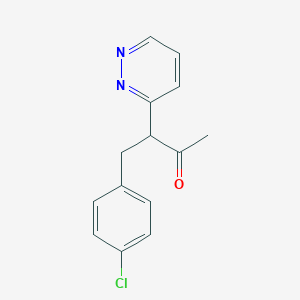
![6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13881462.png)
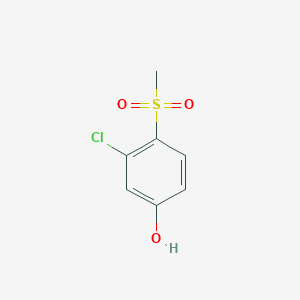
![(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)
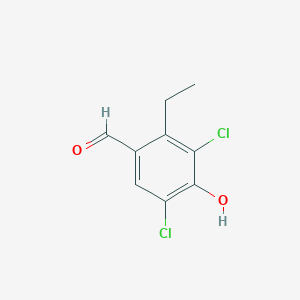
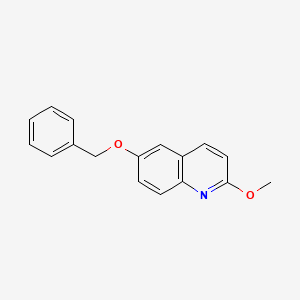
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
